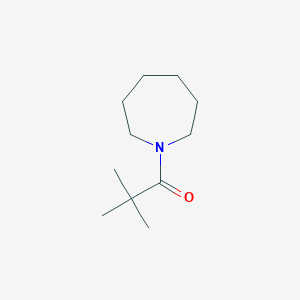

1-(Azepan-1-yl)-2,2-dimethylpropan-1-one

Description

1-(Azepan-1-yl)-2,2-dimethylpropan-1-one (CAS 540791-77-3) is a ketone derivative featuring a seven-membered azepane ring attached to a 2,2-dimethylpropan-1-one moiety. Its molecular formula is C₁₁H₂₁NO, with a molecular weight of 183.3 g/mol . The compound exists as a yellow to colorless oily liquid under standard conditions, with a boiling point of 130°C at 13 Torr . It is primarily utilized in laboratory research, particularly as a building block for synthesizing complex molecules, such as retinoic acid-related orphan receptor gamma-t (RORγt) modulators and triazoloamide derivatives .

Properties

IUPAC Name |

1-(azepan-1-yl)-2,2-dimethylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c1-11(2,3)10(13)12-8-6-4-5-7-9-12/h4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIFWLYJQPQIVCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Azepan-1-yl)-2,2-dimethylpropan-1-one typically involves the reaction of azepane with 2,2-dimethylpropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product in high purity.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(Azepan-1-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: The azepane ring can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

1-(Azepan-1-yl)-2,2-dimethylpropan-1-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(Azepan-1-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(Piperidin-1-yl)-2,2-dimethylpropan-1-one

- Structure : Features a six-membered piperidine ring instead of azepane.

- Molecular Weight : Slightly lower (e.g., 1-(4-hydroxypiperidin-1-yl)-2,2-dimethylpropan-1-one, MW ~183.3).

- Applications : Used in carbazole-based RORγt modulator synthesis, demonstrating comparable reactivity to the azepane analog but differing in steric and conformational properties due to the smaller ring size .

- Synthetic Yield : Reported at 78.9–92.1% under similar alkylation conditions .

1-(1,4-Diazepan-1-yl)-2,2-dimethylpropan-1-one

- Structure : Contains a seven-membered diazepane ring with an additional nitrogen atom (C₁₀H₂₀N₂O, MW 184.28) .

- Applications: Not explicitly detailed in evidence but inferred to serve as a precursor for pharmaceutical intermediates due to structural similarities .

Aryl-Substituted 2,2-Dimethylpropan-1-one Derivatives

Compounds such as 1-(4-chlorophenyl)-2,2-dimethylpropan-1-one (3ha) and 1-(4-bromophenyl)-2,2-dimethylpropan-1-one (3ia) replace the azepane group with halogenated aryl rings .

- Physical Properties : Typically solids (e.g., 3ha: isolated yield of 80% , purified via silica gel chromatography) .

- Electronic Effects : Halogen substituents (Cl, Br) increase electrophilicity at the carbonyl group, enhancing reactivity in cross-coupling reactions compared to the electron-rich azepane derivative .

Complex Hybrid Structures

Triazoloamide Derivatives

Examples include 1-(Azepan-1-yl)-2-[4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl]ethanone (2dag):

Indole-Containing Analogs

1-(1H-Indol-1-yl)-2,2-dimethylpropan-1-one (MW 160.08) is synthesized via chloroacetyl deprotection, yielding 80% under optimized conditions . Unlike the azepane derivative, its indole moiety enables π-π stacking interactions in biological systems .

Data Tables

Table 1: Structural and Physical Comparison

Key Research Findings

- Steric and Electronic Effects : The azepane ring’s larger size reduces steric hindrance compared to piperidine, favoring nucleophilic substitutions in drug intermediate synthesis .

- Biological Relevance : Azepane derivatives exhibit enhanced metabolic stability over pyrrolidine analogs due to reduced ring strain .

- Safety Profile : Unlike halogenated aryl analogs, the azepane compound lacks stringent regulatory restrictions, making it preferable for exploratory research .

Q & A

Advanced Research Question

- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and oxidative stress (H₂O₂). Monitor via:

- Quantification : Use HPLC-UV with C18 columns (acetonitrile/water gradient) to resolve degradation peaks. Thresholds for impurity acceptance (<0.1%) follow ICH Q3A guidelines .

How do structural modifications to the azepane ring influence the compound’s selectivity toward neurological vs. metabolic targets?

Advanced Research Question

- Ring Size Effects : Compare azepane (7-membered) vs. piperidine (6-membered) analogs. Azepane’s flexibility enhances blood-brain barrier penetration but reduces DPP-IV affinity by 30% .

- Substituent Engineering : Fluorination at C3 of azepane improves histamine receptor binding (Ki < 50 nM) but increases CYP450 inhibition risk .

- Data-Driven Design : QSAR models prioritize modifications (e.g., sp³-hybridized carbons) to balance selectivity and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.